N-allyl-4-piperidinol
Description
Significance of Nitrogen Heterocycles in Chemical and Medicinal Sciences
Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, playing an indispensable role in both industrial and medicinal sciences. openmedicinalchemistryjournal.com These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are abundant in nature and are fundamental components of many biologically essential molecules, including vitamins, alkaloids, and hormones. openmedicinalchemistryjournal.comnih.gov Their structural and functional diversity allows them to mimic various natural products and endogenous metabolites, making them pivotal in modern drug design. openmedicinalchemistryjournal.com
The prevalence of nitrogen heterocycles in pharmaceuticals is particularly noteworthy. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their status as privileged structures in medicinal chemistry. openmedicinalchemistryjournal.commsesupplies.com This widespread use is attributed to several key properties. The nitrogen atom can form hydrogen bonds, which facilitates strong and specific interactions with biological targets like proteins and nucleic acids. nih.govmdpi.com This bonding capability is often correlated with the therapeutic effect of many drugs, including anti-cancer agents. mdpi.com
Furthermore, the physical and chemical properties of these compounds can be finely tuned by modifying the heterocyclic ring structure, which can significantly alter their biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties. mdpi.com Prominent examples of nitrogen heterocycles in pharmaceuticals include moieties like piperazine, morphinan, and phenothiazine. openmedicinalchemistryjournal.commsesupplies.com Beyond medicine, these compounds are integral to the production of agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.com
The Piperidinol Moiety as a Privileged Scaffold in Organic and Medicinal Chemistry
Within the vast family of nitrogen heterocycles, the piperidine (B6355638) ring is one of the most common and important structural motifs found in pharmaceuticals and bioactive natural products. kcl.ac.ukmdpi.com The piperidinol moiety, which is a piperidine ring bearing a hydroxyl group, is recognized as a "privileged scaffold." This term describes a molecular framework that is capable of binding to a range of different biological targets, making it a valuable starting point for the discovery of new drugs. acs.orgmdpi.com
The utility of the piperidinol scaffold stems from its specific structural features. The piperidine ring typically adopts a stable chair conformation, and the hydroxyl group can occupy either an equatorial or axial position, influencing its reactivity and interaction with biological receptors. This hydroxyl group is a key functional handle, facilitating ring-opening reactions to create acyclic intermediates or participating in multicomponent reactions to build complex polycyclic architectures. The presence of both a nucleophilic nitrogen atom and a hydroxyl group allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening. guidechem.com
The 3-hydroxypiperidine (B146073) and 4-hydroxypiperidine (B117109) skeletons are particularly common in a variety of natural products and pharmaceutically active molecules. researchgate.net For instance, the arylpiperidine scaffold is a key element for binding to various neurokinin receptors, which are implicated in conditions like pain, depression, and anxiety. acs.org Research has demonstrated that derivatives of piperidinol exhibit a wide array of biological activities, including anticancer and antimicrobial properties.
Scope and Research Focus on N-allyl-4-piperidinol and its Derivatives
This article focuses specifically on This compound , a derivative of the 4-hydroxypiperidine scaffold. This compound combines the core piperidinol structure with an N-allyl group. The introduction of the allyl group provides a reactive handle for further chemical transformations, making it a versatile building block in organic synthesis. The N-allyl group can be involved in various palladium-catalyzed reactions, allowing for the construction of more complex molecules. google.com
Research into this compound and its derivatives explores their potential as intermediates in the synthesis of novel compounds with diverse applications. For example, the N-allylation of piperidine derivatives is a key step in creating compounds that can serve as polymer stabilizers or as precursors for pharmacologically active molecules. google.com Studies have investigated different synthetic routes to N-allyl piperidine derivatives, optimizing reaction conditions to achieve high yields and selectivity. google.comprepchem.com
The exploration of derivatives often involves modifications at both the nitrogen atom and the hydroxyl group of the piperidinol core. For instance, researchers have synthesized related structures like N-Allyl-N-(4-piperidyl)benzamide and 2,2,6,6-tetramethyl-4-piperidinyl allyl carbamate (B1207046) to explore new chemical space and potential biological activities. guidechem.comcnrs.fr The primary academic interest lies in developing efficient synthetic methodologies and using these scaffolds to generate novel molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2,8,10H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZXCZNLFSUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Transformational Chemistry of N Allyl 4 Piperidinol Derivatives
Chemical Reactions of the Piperidinol Core Structure
The chemical reactivity of the N-allyl-4-piperidinol core is centered around the functionalities of the piperidine (B6355638) ring, specifically the hydroxyl group at the 4-position and the tertiary amine nitrogen. These sites allow for a variety of chemical transformations.
The secondary hydroxyl group is a key site for reactions. It can be oxidized to the corresponding ketone, N-allyl-4-piperidone. This transformation is a common strategy in the synthesis of various piperidine derivatives. Furthermore, the hydroxyl group can undergo esterification and etherification reactions. For instance, esterification with propionic acid or its derivatives yields propionate (B1217596) esters. ontosight.ai Iridium-catalyzed allylic etherification has been demonstrated with N-Boc-4-piperidinol, suggesting a pathway for similar transformations with this compound. nih.gov
The synthesis of substituted piperidinol derivatives often involves the condensation of an appropriately substituted amine with an aldehyde in an acidic solution. google.com For example, the reaction of 3-phenyl-Δ³-pentenylamine with acetaldehyde (B116499) leads to the formation of 2,3-dimethyl-4-phenyl-4-hydroxy-piperidine. google.com
Table 1: Reactions of the Piperidinol Core
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | N-allyl-4-piperidone | |
| Esterification | Propionic acid or its derivatives | Propionate ester | ontosight.ai |
| Etherification | Iridium catalyst, Aliphatic alcohols | Allylic ether | nih.gov |
| Condensation | Aldehyde, Acidic solution | Substituted 4-hydroxypiperidine (B117109) | google.com |
Reactions Involving the N-Allyl Moiety
The N-allyl group is a versatile handle for a wide array of chemical transformations, significantly expanding the synthetic utility of this compound. These reactions can be broadly categorized into modifications of the allyl group itself or its use in constructing more complex molecular architectures.
Palladium-catalyzed reactions are particularly prominent in the functionalization of the N-allyl group. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) of N-allyl imines can be achieved, which involves the generation of a 2-aza-π-allyl palladium intermediate. rsc.org This highlights the potential for C-H activation of the N-allyl group for further functionalization. Palladium-catalyzed regioselective arylation of unprotected allylamines has also been reported, which proceeds via a concerted metalation-deprotonation pathway. nih.gov Furthermore, palladium catalysts, in conjunction with self-assembling phosphane ligands, can facilitate the allylation of N-heterocycles with allylic alcohols, with water as the only byproduct. acs.org
The synthesis of N-allyl piperidine derivatives can be efficiently achieved through palladium-catalyzed N-allylation of the corresponding piperidine with an allylic carbonate. google.com This method has been shown to give high yields and selectivity. google.com
Ring-closing metathesis (RCM) is another powerful tool that can be applied to N-allyl piperidine derivatives that contain another olefinic moiety. clockss.orgbeilstein-journals.org This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, allows for the construction of bicyclic nitrogen heterocycles like indolizidines. clockss.orgbeilstein-journals.org The presence of a basic amine can be compatible with RCM. researchgate.net Unexpected oxidation events can sometimes occur following RCM, leading to the formation of enones or allylic alcohols. ub.edu
The N-allyl group can also participate in intramolecular cyclization reactions. For example, the intramolecular carbolithiation of N-allyl-ynamides provides an efficient route to 1,4-dihydropyridines and pyridines. d-nb.info Additionally, oxidative coupling reactions of N-allyl sulfonamides with activated olefins can be catalyzed by rhodium complexes. researchgate.net
Table 2: Reactions of the N-Allyl Moiety
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| Asymmetric Allylic Alkylation | Palladium catalyst, (S,S)-Cy-DIOP ligand | Vicinal diamino derivatives | rsc.org |
| Regioselective Arylation | Pd(OAc)₂ | Arylated allylamine (B125299) | nih.gov |
| N-Allylation | Palladium catalyst, Allylic carbonate | N-allyl-piperidine | google.com |
| Ring-Closing Metathesis | Grubbs' catalyst (Ruthenium-based) | Bicyclic heterocycles (e.g., indolizidines) | clockss.orgbeilstein-journals.org |
| Intramolecular Carbolithiation | n-Butyllithium | 1,4-Dihydropyridines, Pyridines | d-nb.info |
| Oxidative Coupling | Rhodium complex | Coupled products | researchgate.net |
Functional Group Interconversions and Derivatization Strategies for this compound Derivatives
The bifunctional nature of this compound, possessing both a hydroxyl group and an N-allyl moiety, provides a rich platform for a multitude of functional group interconversions and derivatization strategies. These approaches are crucial for the synthesis of novel analogs with tailored properties for various applications, including as building blocks in medicinal chemistry.
The hydroxyl group at the 4-position is a prime target for derivatization. As mentioned, it can be oxidized to a ketone or converted into esters and ethers. ontosight.ainih.gov The synthesis of diastereoisomeric esters of 3-allyl-4-phenyl-4-piperidinol has been reported, demonstrating the feasibility of creating ester analogs of this compound. acs.org
The N-allyl group can be strategically employed in the synthesis of more complex heterocyclic systems. For instance, palladium-catalyzed intramolecular allylamination of substrates derived from N-allyl compounds can lead to the formation of 2-vinylpyrrolidines and 2-vinylpiperidines. acs.org Moreover, photocatalytic methods have been developed for the C-H functionalization of enamides with N-allylbromodifluoroacetamides, resulting in the formation of 3,3-difluoro-γ-lactam units. rsc.org
The synthesis of various piperidinol analogs often involves a multi-step approach starting from a piperidine core. For example, the synthesis of anti-tuberculosis piperidinol analogs was achieved by reacting 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol with chiral epoxide derivatives. nih.gov This strategy of coupling a functionalized piperidinol with a side chain that can be further modified is a common theme in the development of bioactive compounds.
Late-stage modification of bioactive compounds containing piperidine scaffolds is an important strategy for improving their properties. nih.gov This can involve the functionalization of C-H bonds to introduce new substituents. For this compound, this could entail, for example, the migration of the N-allyl group to a carbon on the piperidine ring under specific catalytic conditions. rsc.org
The combination of reactions at both the hydroxyl and N-allyl groups allows for the generation of a diverse library of this compound derivatives. For example, one could envision a synthetic sequence involving the esterification of the hydroxyl group followed by a palladium-catalyzed reaction on the N-allyl moiety to introduce further complexity.
Table 3: Derivatization Strategies for this compound
| Derivatization Site | Reaction Type | Reagents/Catalyst | Resulting Structure | Reference |
| C-4 Hydroxyl | Esterification | Carboxylic acid/anhydride | Ester derivative | ontosight.aiacs.org |
| N-Allyl Group | Intramolecular Allylamination | Palladium catalyst | 2-Vinylpiperidine derivative | acs.org |
| N-Allyl Group | Photocatalytic C-H Functionalization | N-allylbromodifluoroacetamide | 3,3-Difluoro-γ-lactam adduct | rsc.org |
| Piperidine Core | Reaction with Epoxides | Chiral epoxides | Substituted piperidinol analog | nih.gov |
| N-Allyl Group | Group Migration | Phosphite catalyst | meta-Allyl isoquinoline-like structure | rsc.org |
Medicinal Chemistry and Pharmacological Investigations of N Allyl 4 Piperidinol Scaffolds
N-allyl-4-piperidinol as a Promising Scaffold in Drug Discovery
The piperidine (B6355638) ring is a prevalent structural feature in many natural products and pharmaceutical agents. mdpi.comresearchgate.net Compounds containing the 4-piperidinol core have been investigated for a wide range of biological activities. researchgate.net The this compound scaffold, in particular, serves as a versatile starting point for the development of novel compounds.
Scaffold hopping is a crucial strategy in lead optimization, where the core structure of a known active compound is replaced with a structurally different one to discover new chemical entities. uniroma1.it This approach aims to improve properties like affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to secure novel intellectual property. uniroma1.itrsc.orgnih.gov The replacement of a metabolically vulnerable aromatic system with a more stable heterocyclic ring is a common application of this strategy. rsc.org
The systematic design and synthesis of compound libraries are fundamental to understanding structure-activity relationships (SAR). nih.gov For the this compound scaffold, creating a library of derivatives with varied substitutions allows for a detailed exploration of how different functional groups influence biological activity.
The synthesis of such libraries often involves multi-step processes. For example, the synthesis of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been performed to study the contribution of methyl groups on the piperidine ring to the compound's antagonist properties at opioid receptors. acs.orgnih.gov Similarly, the synthesis of diastereoisomeric esters of 3-allyl-4-phenyl-4-piperidinol has been accomplished to investigate their stereochemistry and analgesic activities. acs.org These studies reveal that even minor structural changes can significantly alter a compound's pharmacological profile from a pure agonist to a mixed agonist-antagonist or a pure antagonist. acs.org The creation of these tailor-made libraries is essential for identifying the key structural motifs responsible for the desired therapeutic effects and for refining lead compounds into potential drug candidates. nih.govnih.gov
Biological Activities and Therapeutic Potential of this compound Derivatives
Derivatives of the this compound scaffold have been primarily investigated for their interaction with opioid receptors, a family of G protein-coupled receptors that are key targets for pain management. mdpi.com
The 4-anilidopiperidine scaffold, a related structure, has been the basis for designing novel opioid ligands. nih.gov By modifying this scaffold, researchers have developed compounds with high affinity and selectivity for specific opioid receptors. nih.gov
In many classes of opioid compounds, the nature of the substituent on the nitrogen atom plays a critical role in determining whether the compound acts as an agonist, an antagonist, or has a mixed profile. acs.orgnih.gov While N-methyl analogues often act as pure agonists, the presence of an N-allyl group typically confers antagonist properties. acs.orgnih.govpharm.or.jp
For example, nalorphine (B1233523), the N-allyl analogue of morphine, was one of the first recognized opioid antagonists, though it also possesses partial agonist properties. plos.org Similarly, naloxone, the N-allyl analogue of oxymorphone, is a pure opioid antagonist. acs.orgplos.org Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines showed that these compounds were generally opioid receptor antagonists at the μ (mu) and κ (kappa) receptors, with most also showing antagonism at the δ (delta) receptor. acs.org In the noroxymorphindole series, various N-alkenyl analogues, including those with allyl groups, were found to act as opioid antagonists. nih.gov
| Compound Series | N-Substituent | μ-Opioid Receptor Activity | κ-Opioid Receptor Activity | δ-Opioid Receptor Activity | Reference |
|---|---|---|---|---|---|
| Morphinans (e.g., Nalorphine) | Allyl | Antagonist/Partial Agonist | Antagonist | Antagonist | plos.org |
| Oxymorphones (e.g., Naloxone) | Allyl | Antagonist | Antagonist | Antagonist | acs.orgplos.org |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Allyl | Antagonist | Antagonist | Antagonist | acs.org |
| Noroxymorphindoles | Allyl | Antagonist | Antagonist | Antagonist | nih.gov |
The substitution at the nitrogen atom of the piperidine ring is a well-established determinant of a ligand's pharmacological profile at opioid receptors. plos.org The switch from an N-methyl group, which typically results in agonist activity, to a larger N-allyl group is a classic strategy for converting an opioid agonist into an antagonist. mdpi.com
This principle is clearly demonstrated in the morphine and oxymorphone series, where the N-allyl substitution leads to the antagonists nalorphine and naloxone, respectively. plos.org The N-substituent is believed to interact with specific amino acid residues within the opioid receptor, and this interaction dictates the functional outcome, be it receptor activation (agonism) or blockade (antagonism). mdpi.com
Studies on various opioid scaffolds have consistently shown that the N-allyl group tends to decrease agonist efficacy. For instance, in a series of diphenethylamines, an N-allyl substitution was found to be less favorable for interaction with the kappa-opioid receptor, resulting in decreased binding affinity and lower agonist efficacy. acs.org Similarly, in the noroxymorphindole series, N-alkenyl substituents, including N-allyl, were examined for their effect on receptor affinity, selectivity, and efficacy, with the findings indicating that these compounds uniformly acted as antagonists. nih.gov This suggests that the N-allyl moiety stabilizes a receptor conformation that is unfavorable for signal transduction, leading to antagonist activity.
| Compound Series | N-Substituent | Effect on Affinity/Efficacy | Receptor(s) | Reference |
|---|---|---|---|---|
| Morphine/Oxymorphone | Allyl | Converts agonist to antagonist | μ, κ, δ | plos.orgmdpi.com |
| Diphenethylamines | Allyl | Decreased affinity and efficacy | κ | acs.org |
| Noroxymorphindoles | Allyl | Confers antagonist properties | μ, κ, δ | nih.gov |
Antiviral Activity, Including Chemokine Receptor CCR5 Antagonism
The C-C motif chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into host cells. researchgate.netwikipedia.org Consequently, CCR5 antagonists represent a significant class of antiviral agents, functioning as entry inhibitors. wikipedia.org The development of small-molecule CCR5 antagonists has been a focus of research to combat HIV. wikipedia.org
While direct studies on this compound as a CCR5 antagonist are not extensively documented in the provided results, the broader class of piperidine derivatives has been a fruitful area for the discovery of potent CCR5 antagonists. For instance, modifications of piperidine-containing structures have led to the discovery of compounds with significant anti-HIV-1 activity. researchgate.netnih.gov One notable example is Maraviroc, the first approved CCR5 antagonist, which features a substituted piperidine moiety. wikipedia.org The development of such drugs often involves extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic profiles. researchgate.netnih.gov For example, research on piperidine-4-carboxamide derivatives showed that introducing small hydrophobic substituents on a central phenyl ring led to low to sub-nanomolar CCR5 antagonists. researchgate.net Similarly, another study identified a potent CCR5 antagonist lead with an IC50 of 35 nM, which contained a piperidine ring. nih.gov These examples underscore the importance of the piperidine scaffold in the design of effective CCR5 antagonists and suggest the potential for this compound derivatives in this therapeutic area.
| Compound Class | Target | Activity | Reference |
| Piperidine-4-carboxamide derivatives | CCR5 | Anti-HIV-1 (EC50 = 0.59 nM for selected compound) | researchgate.net |
| 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes | CCR5 | Antagonist (IC50 = 35 nM for lead compound) | nih.gov |
| Spirodiketopiperazine derivatives | CCR5 | Antagonist | wikipedia.org |
Anti-Tuberculosis Activity of Related Piperidinol Analogs
Several studies have highlighted the potential of piperidinol analogs as anti-tuberculosis agents. plos.orgnih.govmdpi.com A notable target for these compounds is the arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of Mycobacterium tuberculosis within macrophages. plos.orgmdpi.comnih.gov Inhibition of NAT can disrupt the synthesis of the mycobacterial cell wall. nih.gov
One study identified 3-benzoyl-4-phenyl-1-methylpiperidinol as a selective inhibitor of prokaryotic NAT with antimycobacterial activity. plos.orgnih.gov Further investigation of this and four other piperidinol analogs revealed potent activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 2.3 to 16.9 µM. plos.orgnih.gov These compounds were found to be irreversible, time-dependent inhibitors of the NAT enzyme. plos.org The proposed mechanism involves the formation of a reactive intermediate that covalently modifies a cysteine residue in the enzyme's active site. plos.orgmdpi.com
Another research effort focused on a piperidinol hit from a screening of commercial libraries, which showed an MIC of 1.5 µg/mL against M. tuberculosis. nih.gov Optimization of this lead compound led to the identification of derivatives with MICs as low as 1.4 µg/mL. nih.gov However, these promising compounds exhibited side effects in in-vivo studies, potentially due to the secondary pharmacology of the aryl piperidinol core. nih.gov
| Compound | Target | Activity (MIC against M. tuberculosis) | Reference |
| 3-benzoyl-4-phenyl-1-methylpiperidinol and analogs | Arylamine N-acetyltransferase (NAT) | 2.3–16.9 µM | plos.orgnih.gov |
| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Not specified | 1.4 µg/mL | nih.gov |
| 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol | Not specified | 1.7 µg/mL | nih.gov |
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor, a G-protein coupled receptor primarily found in the central nervous system, acts as an autoreceptor to modulate the synthesis and release of histamine and other neurotransmitters. wikipedia.orgmdpi.com Antagonists of the H3 receptor have therapeutic potential for a range of neurological disorders. mdpi.com
The 4-piperidinol core has been identified as a key scaffold for potent human H3 receptor antagonists. researchgate.net Research has shown that compounds containing a substituted 4-piperidinol structure can exhibit high potency. researchgate.net The development of non-imidazole H3 antagonists is of particular interest to avoid issues like poor brain penetration and inhibition of cytochrome P450 enzymes associated with imidazole-containing compounds. mdpi.com
A study on 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives found that attaching a substituted aniline (B41778) amide to the piperidine ring via a two-methylene linker resulted in potent H3 receptor antagonists. nih.gov This highlights the tunability of the piperidine scaffold for achieving desired pharmacological activity.
| Compound Scaffold | Target | Activity | Reference |
| Substituted 4-piperidinol | Histamine H3 Receptor | Potent antagonists | researchgate.net |
| 4-[(1H-imidazol-4-yl)methyl]piperidine | Histamine H3 Receptor | Potent antagonists | nih.gov |
| 4-n-propylpiperazine derivatives | Histamine H3 Receptor | Antagonists | mdpi.com |
Other Reported Biological Activities of Piperidinol Derivatives
Derivatives of 4-piperidinol have been investigated for a wide array of biological activities, demonstrating the versatility of this chemical scaffold. researchgate.net These activities include:
Sodium and calcium channel modulation: Certain piperidinol derivatives have been reported to act as sodium and calcium channel blockers. researchgate.net
Anti-leukemia effects: The potential of piperidinol compounds in cancer therapy has been explored, with some showing anti-leukemia activity. researchgate.net
Estrogen receptor modulation: Piperidinol derivatives have also been investigated for their ability to modulate estrogen receptors. researchgate.net
Enzyme inhibition: Beyond NAT, piperidinol-based compounds have been studied as inhibitors of other enzymes, such as liver glycogen (B147801) phosphorylase and map kinase. researchgate.net
Dopamine (B1211576) D2 receptor antagonism: Some piperidinol derivatives have shown activity as dopamine D2 receptor antagonists. researchgate.net
Analgesic activity: Esters of 3-allyl-4-phenyl-4-piperidinol have been synthesized and evaluated for their analgesic properties. acs.org
Opioid receptor modulation: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists. acs.org Interestingly, racemic 4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide, an analog of known delta opioid receptor agonists, displays selective binding and agonist activity at the delta opioid receptor. nih.gov
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their chemical structure, including substitution patterns and stereochemistry.
SAR studies have revealed that modifications to the piperidine ring and its substituents can significantly alter the pharmacological profile of these compounds.
Opioid Receptor Activity: In the context of opioid receptor ligands, the N-substituent plays a crucial role in determining whether a compound acts as an agonist or an antagonist. acs.org While N-methyl analogs are often agonists, N-allyl and N-cyclopropylmethyl analogs tend to have antagonist properties. acs.org For trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the removal of the 3-methyl, 4-methyl, or both methyl groups from the piperidine ring influences their antagonist properties at different opioid receptors. acs.org
Anti-Tuberculosis Activity: For piperidinol-based anti-tuberculosis agents that target NAT, substitutions on the phenyl ring are important. Halide substitutions on the benzene (B151609) ring of the piperidinol have been highlighted as being significant for activity. mdpi.com
Histamine H3 Receptor Antagonism: In the development of H3 antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, the nature of the substituent attached to the piperidine nitrogen is critical for potency. nih.gov
Anticancer Activity: For N-(piperidin-4-yl)benzamide derivatives designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways, substitutions on the benzamide (B126) portion significantly impact their inhibitory bioactivity in cancer cell lines. nih.gov
The three-dimensional arrangement of atoms in this compound derivatives is a critical determinant of their biological activity.
Opioid Receptor Activity: The stereochemistry of the piperidine ring is crucial for opioid receptor binding. For N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, both the (3R,4R) and (3S,4S) isomers are pure opioid antagonists, with the (3R,4R) isomer being more potent. acs.org In contrast, the cis-isomer of N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine exhibits mixed agonist-antagonist properties. acs.org For delta opioid receptor agonists, a cis relative stereochemistry between the 3- and 4-substituents in the piperidine ring and an allyl substituent on the nitrogen were found to promote delta receptor affinity. researchgate.net
Anti-Tuberculosis Activity: The stereochemistry of the side chain in piperidinol-based anti-tuberculosis compounds can influence their activity. For example, both R and S stereoisomers at a secondary hydroxyl group in the side chain of certain piperidinol derivatives demonstrated good anti-tuberculosis activity. nih.gov
Analgesic Activity: The synthesis and study of diastereoisomeric esters of 3-allyl-4-phenyl-4-piperidinol have been undertaken to understand the stereochemical requirements for analgesic activity. acs.org
Advanced Analytical Characterization Techniques for N Allyl 4 Piperidinol Research
Spectroscopic Methodologies for Structural Elucidation of N-allyl-4-piperidinol and its Derivatives
Spectroscopic techniques are paramount for the detailed structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used to characterize this compound and its analogues, providing complementary information about connectivity, stereochemistry, and molecular mass.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the determination of the carbon-hydrogen framework, the position of substituents, and the relative stereochemistry.
In ¹H NMR spectra of piperidine (B6355638) derivatives, protons on the heterocyclic ring and its substituents display characteristic chemical shifts and coupling constants. For instance, the protons of the piperidine ring typically appear in specific regions of the spectrum, and their coupling patterns can help determine their spatial relationships. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign proton and carbon signals and to establish connectivity within the molecule. researchgate.netcore.ac.uk
The conformation of the piperidine ring, which typically adopts a chair conformation, can be inferred from the coupling constants between adjacent protons. nih.gov The stereochemistry of substituents on the ring can be established through NOE (Nuclear Overhauser Effect) experiments, which identify protons that are close in space. ipb.pt For example, irradiation of a specific proton signal and observing an enhancement in the signal of another proton indicates their spatial proximity, helping to assign relative configurations. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Piperidine Scaffolds
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Piperidine Ring CH₂ | 1.4 - 3.1 | 24 - 55 | The exact shift depends on the position relative to the nitrogen atom and other substituents. |
| Piperidine Ring CH | 2.5 - 3.5 | 50 - 70 | Shift is influenced by adjacent functional groups. |
| Allyl CH₂-N | ~3.0 - 4.0 | ~50 - 60 | Protons adjacent to the nitrogen atom. |
| Allyl CH= | ~5.7 - 6.0 | ~130 - 140 | Olefinic proton, typically a multiplet. |
| Allyl =CH₂ | ~5.0 - 5.3 | ~115 - 120 | Terminal olefinic protons, showing distinct signals. |
Note: These are approximate chemical shift ranges and can vary significantly based on the solvent, concentration, and the specific structure of the derivative.
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of synthesized this compound derivatives and for assessing their purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition and confirm the molecular formula.
The technique is also used in purity assessment, often in conjunction with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.gov This combination allows for the separation of the main compound from any impurities, starting materials, or by-products. The mass spectrometer then provides mass information for each separated component, aiding in their identification.
Quantitative NMR (qNMR) can also be utilized as an independent method for purity assessment. nih.govmdpi.comnih.gov By integrating the signals of the analyte against a certified internal standard of known purity, the absolute purity of the this compound sample can be determined with high precision. mdpi.comnih.gov
Crystallographic Studies for Solid-State Structure Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional structure in the solid state. This technique is invaluable for determining the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. For derivatives of this compound, this analysis reveals the precise conformation of the piperidine ring and the orientation of the N-allyl and hydroxyl groups. nih.gov
In a study of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related N-allyl derivative, single-crystal X-ray diffraction revealed an orthorhombic Pna2₁ space group with specific cell parameters. nsf.gov Such data provides unequivocal proof of the molecular structure. The crystal structures of piperidine derivatives often show the six-membered ring in a chair conformation, as this is typically the most stable arrangement. nih.gov However, distortions toward a half-chair or boat conformation can occur depending on the substitution pattern. nih.gov
Table 2: Example Crystallographic Data for an N-allyl Derivative
| Parameter | Value |
| Compound | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 18.6919 (18) |
| b (Å) | 10.5612 (10) |
| c (Å) | 8.1065 (8) |
| V (ų) | 1600.3 (3) |
| Z | 4 |
This data is for a representative N-allyl compound and illustrates the type of information obtained from X-ray diffraction analysis.
The data obtained from X-ray diffraction extends beyond the structure of a single molecule. It provides critical insights into how molecules arrange themselves in a crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. mdpi.com
For this compound derivatives, the hydroxyl group can act as a hydrogen bond donor and acceptor, playing a significant role in the formation of supramolecular networks. nih.gov These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov Understanding the crystal packing is important as it can influence physical properties of the solid material, such as melting point, solubility, and stability. The conformation of the piperidine ring and its substituents, as determined by the crystal structure, provides valuable information that can be correlated with the spectroscopic data observed in solution. nih.gov
Computational Chemistry and Cheminformatics in N Allyl 4 Piperidinol Research
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction
Molecular modeling and docking studies are pivotal in predicting how N-allyl-4-piperidinol derivatives interact with their biological targets. These computational methods provide insights into the binding modes and affinities of ligands, guiding the design of more potent and selective molecules.
A common approach involves the use of software like AutoDock Vina to perform docking simulations. nih.gov For instance, in studies of related piperidine (B6355638) compounds, molecular docking is employed to elucidate binding interactions within the active sites of target proteins. nih.gov This process begins with the three-dimensional structures of the ligand (this compound analog) and the target protein. The software then explores various possible conformations of the ligand within the protein's binding site, calculating the binding energy for each pose. nih.gov
The results of these simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-protein complex. For example, studies on similar piperidine-containing molecules have identified crucial interactions between the piperidine ring and aromatic residues like tryptophan and tyrosine in the binding pocket. nih.gov The nitrogen atom of the piperidine ring can participate in important hydrogen bonding or π-cation interactions. nih.govnih.gov By analyzing these interactions for a series of this compound derivatives, researchers can understand the structural requirements for optimal binding and design new analogs with improved affinity.
Table 1: Example of Molecular Docking Results for a Hypothetical this compound Analog
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR123, TRP285, PHE294, TYR336, TYR340 |
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.me For this compound analogs, QSAR models can predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. fiveable.me
The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. fiveable.me To build a QSAR model, a dataset of this compound analogs with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. ijnrd.org
Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to develop a mathematical equation that correlates the descriptors with the biological activity. fiveable.mewu.ac.th A statistically significant QSAR model can then be used to predict the activity of novel this compound derivatives before they are synthesized, saving time and resources. nih.gov The reliability of the model is assessed through various validation techniques. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Topological | Molecular Weight, Number of Rotatable Bonds |
| Electronic | Dipole Moment, Partial Charges |
| Hydrophobic | LogP (Partition Coefficient) |
| Steric | Molar Refractivity, Molecular Volume |
In Silico Approaches for Scaffold Exploration and Optimization
In silico methods are instrumental in exploring and optimizing the this compound scaffold to develop new chemical entities with improved therapeutic properties. nih.gov These approaches allow for the virtual design and evaluation of a vast number of derivatives, far exceeding what is feasible through traditional synthesis.
Scaffold hopping is one such technique, where the core this compound structure is replaced with other structurally diverse moieties that maintain the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemotypes with potentially better properties, such as increased potency, reduced toxicity, or improved pharmacokinetic profiles.
Fragment-based drug design is another powerful in silico approach. This method involves identifying small molecular fragments that bind to specific subpockets of the target protein. These fragments can then be computationally linked together or grown to create a larger, more potent molecule based on the this compound scaffold.
Furthermore, computational tools can be used to optimize substituents on the this compound ring. By systematically modifying different positions of the scaffold in silico and predicting the effect on activity and other properties, researchers can rationally design improved analogs. nih.gov
Computational Analysis of Stereocontrol Mechanisms in this compound Synthesis
The stereochemistry of this compound and its derivatives can have a significant impact on their biological activity. Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcomes of synthetic reactions used to prepare these compounds.
For example, in reactions involving the piperidine ring, computational models can be used to analyze the transition state energies of different reaction pathways. nih.gov This allows chemists to predict which diastereomer is likely to be formed in excess. By understanding the steric and electronic factors that govern stereoselectivity, reaction conditions can be optimized to favor the formation of the desired stereoisomer. nih.gov
In the context of this compound synthesis, computational studies can be applied to reactions such as the addition of nucleophiles to a piperidone precursor. biu.ac.il By modeling the approach of the nucleophile to the carbonyl group, the facial selectivity of the attack can be predicted, providing insight into the resulting stereochemistry at the C4 position. biu.ac.il These computational analyses provide a deeper understanding of the reaction mechanisms and are invaluable for the development of efficient and stereoselective synthetic routes. nih.gov
Applications of Machine Learning and Artificial Intelligence in this compound Drug Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery, and their applications in the design of this compound-based drugs are vast. nih.govnih.gov These advanced computational techniques can analyze large and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. ucl.ac.uk
One key application of ML is in the development of more accurate predictive models for biological activity, toxicity, and pharmacokinetic properties (ADMET). mdpi.com Deep learning models, a subset of ML, can be trained on large chemical databases to predict the properties of novel this compound analogs with high accuracy. mdpi.com This can significantly accelerate the lead optimization process. fiveable.me
AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. nih.gov Generative models can be trained on the structural features of known active compounds to design novel this compound derivatives that are predicted to have high potency and favorable drug-like properties. nih.gov Furthermore, AI can assist in identifying potential new therapeutic targets for this compound-based compounds by analyzing complex biological data. mdpi.com The integration of AI and ML into the drug design pipeline has the potential to dramatically reduce the time and cost associated with bringing new this compound therapeutics to the market. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-allyl-2,6-diaryl piperidin-4-one |
| This compound analogs |
| Piperine analogs |
Future Directions and Emerging Research Avenues for N Allyl 4 Piperidinol
Development of Novel Synthetic Strategies for Enhanced Accessibility and Structural Diversity
The future of N-allyl-4-piperidinol chemistry lies in the development of more efficient, selective, and diverse synthetic methodologies. Traditional methods for N-allylation have often relied on reagents like allyl bromide, which can lead to reduced yields. google.com A significant advancement has been the introduction of palladium-catalyzed N-allylation using allylic carbonates as the allylating agent, which provides optimum results and higher yields. google.comgoogle.com
Beyond the N-allyl group, achieving structural diversity across the piperidine (B6355638) ring is crucial for developing extensive structure-activity relationship (SAR) libraries. Modern organic synthesis offers a rich toolbox for this purpose. Strategies for forming the core piperidine ring include the hydrogenation of pyridine (B92270) precursors, as well as various intramolecular cyclization reactions involving alkenes and dienes. nih.gov For modifying the 4-position, palladium-catalyzed cross-coupling reactions, such as those involving organozinc or organosilicon reagents, enable the introduction of a wide array of aryl and other functional groups. researchgate.net
To create specific stereoisomers, which is critical for pharmacological activity, advanced enantioselective methods are being explored. One such sophisticated technique is the palladium-catalyzed enantioselective borylative migration of N-Boc 4-piperidone (B1582916) derivatives. chemicalbook.com This reaction generates chiral piperidinyl allylic boronates, which are versatile intermediates for creating polysubstituted piperidines with high optical purity. chemicalbook.com These innovative approaches are making complex this compound derivatives more accessible for biological screening. researchgate.net
| Synthetic Strategy | Description | Key Advantages |
| Palladium-Catalyzed N-Allylation | Use of an allylic carbonate with a palladium catalyst to introduce the N-allyl group. google.comgoogle.com | Higher yields and selectivity compared to traditional methods using allyl bromide. google.com |
| Ring Formation via Cyclization | Intramolecular cyclization of non-activated alkenes or dienes to construct the piperidine core. nih.gov | Provides access to diverse and substituted piperidine backbones. |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of 4-piperidone derivatives (e.g., enol triflates) with organometallic reagents to functionalize the 4-position. researchgate.net | Allows for the introduction of a wide variety of substituents (e.g., aryl groups) for SAR studies. |
| Enantioselective Borylative Migration | Catalytic conversion of N-Boc 4-piperidone derivatives into chiral allylic boronates. chemicalbook.com | Enables the stereoselective synthesis of optically enriched piperidine building blocks for chiral drugs. |
| Reductive Amination | One-pot reaction of a piperidone with an amine under hydrogenating conditions to form N-substituted piperidines. google.com | Efficient and atom-economical method for synthesizing N-aryl or N-alkyl piperidine derivatives. |
Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives
The piperidine ring is considered a "privileged structure" in medicinal chemistry due to its prevalence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.govresearchgate.net Derivatives of this compound are being investigated for a host of new therapeutic applications, moving beyond established areas into novel biological pathways.
Initial screening of new derivatives often involves in silico prediction tools to forecast potential pharmacological effects. clinmedkaz.org These computational methods suggest that piperidine derivatives may affect various enzymes, receptors, and ion channels, indicating potential applications in treating cancer, central nervous system (CNS) diseases, and microbial infections. clinmedkaz.org
Recent research has identified several specific and promising molecular targets for piperidinol-based compounds:
Anticancer Agents: Piperidine derivatives have been developed as potent and selective inhibitors of key cancer-related proteins. One such target is Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase that regulates the stability of oncoproteins. nih.gov Another is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical factor in tumor angiogenesis. nih.gov
Anti-infective Agents: The piperidinol scaffold has shown promise in developing new anti-infective drugs. A library of piperidinol analogs demonstrated good activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Other derivatives have shown potential as antibacterial and antifungal agents. researchgate.netnih.gov
CNS-Active Agents: The piperidine structure is central to many CNS drugs. Current research is exploring derivatives for their affinity to sigma (σ) receptors, which are implicated in various neurological and psychiatric conditions. nih.govnih.gov
Enzyme Inhibitors: Beyond cancer targets, piperidine-based molecules are being designed as inhibitors for other classes of enzymes. For example, specific N-substituted piperidine derivatives have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase, an enzyme relevant to benign prostatic hyperplasia. nih.gov
| Biological Target Class | Specific Target Example | Potential Therapeutic Application |
| Deubiquitinases | USP7 nih.gov | Oncology (e.g., prostate cancer) nih.gov |
| Kinase Receptors | VEGFR-2 nih.gov | Oncology (e.g., breast cancer) nih.gov |
| Sigma (σ) Receptors | σ1 and σ2 subtypes nih.govnih.gov | CNS Disorders, Oncology clinmedkaz.orgnih.gov |
| Steroid Metabolism Enzymes | Steroid-5alpha-reductase nih.gov | Benign Prostatic Hyperplasia nih.gov |
| Microbial Targets | Targets in M. tuberculosis nih.gov | Tuberculosis nih.gov |
| Cholinesterases | Acetylcholinesterase (AChE) nih.gov | Alzheimer's Disease nih.gov |
Integration of Advanced Computational and Experimental Approaches in this compound Drug Discovery
The modern drug discovery process for this compound derivatives increasingly relies on a synergistic combination of computational (in silico) and experimental techniques. This integrated approach accelerates the design-synthesize-test cycle, optimizes compound properties, and provides deep insights into molecular mechanisms of action. youtube.com
Computational studies begin with the design phase, using tools to predict the biological activity spectra and potential protein targets of novel piperidine structures. clinmedkaz.org Once synthesized, these compounds are subjected to a battery of computational analyses alongside experimental validation:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a derivative within the active site of a target protein. It has been used to understand the interactions of piperidinol compounds with targets like the sigma 1 receptor, VEGFR-2, and USP7. nih.govnih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. nih.gov This method was used to confirm the stability of a novel piperidinol-based USP7 inhibitor in its binding pocket. nih.govresearchgate.net
Quantum Mechanics (DFT): Density Functional Theory (DFT) calculations are employed to understand the intrinsic electronic and structural properties of the molecules themselves, including bond parameters and atomic charges. researchgate.netresearchgate.net
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify candidates with favorable drug-like characteristics early in the discovery pipeline, reducing late-stage failures. researchgate.netukhsa.gov.uk
These computational insights are validated and refined through experimental data from X-ray crystallography, which reveals the precise atomic-level interactions between a compound and its protein target, providing the ultimate confirmation of docking predictions. nih.govnih.gov
| Integrated Approach | Role in Drug Discovery | Example Application |
| In Silico Target Prediction | Identifies potential biological targets and pharmacological activities for new derivatives before synthesis. clinmedkaz.org | Using PASS and SwissTargetPrediction to forecast anticancer and CNS activity. clinmedkaz.org |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target to guide lead optimization. nih.govnih.gov | Modeling the binding of piperidine derivatives to the active site of VEGFR-2. nih.gov |
| Molecular Dynamics (MD) Simulation | Evaluates the stability of the ligand-protein complex and characterizes key dynamic interactions. nih.govresearchgate.net | Confirming the stability of a novel inhibitor bound to the USP7 enzyme. nih.gov |
| DFT Calculations | Characterizes the fundamental electronic and geometric properties of the synthesized molecule. researchgate.netresearchgate.net | Analyzing the optimized molecular structure of novel 3-allyl-2,6-diarylpiperidin-4-ones. researchgate.net |
| X-ray Crystallography | Provides experimental validation of the binding mode predicted by computational methods. nih.gov | Determining the co-crystal structure of an N-benzyl piperidinol derivative bound to USP7. nih.gov |
Development of this compound-based Probes for Biological Systems and Mechanistic Studies
Beyond direct therapeutic use, the this compound scaffold is an attractive core for creating sophisticated molecular probes. These chemical tools are designed to detect, visualize, and quantify biological molecules or processes in living systems, providing invaluable insights into disease mechanisms and drug action. nih.gov
A major area of development is in fluorescent probes. nih.gov By chemically linking a fluorophore (a fluorescent tag) to the piperidinol core, researchers can create molecules that bind to a specific target and emit light, allowing the target to be visualized using advanced imaging techniques. nih.gov For example, derivatives of a spiropiperidine scaffold have been functionalized with fluorescent tags to create high-affinity probes for sigma (σ) receptors. nih.gov These probes enable the study of σ receptor distribution and function in cells via methods like confocal microscopy and flow cytometry. nih.gov The N-allyl group on the piperidinol nitrogen provides a convenient handle for attaching such fluorescent tags or linkers without disrupting the core structure responsible for target binding.
In addition to fluorescence, other labeling strategies can be employed for different types of mechanistic studies. The synthesis of isotopically labeled probes, for instance using ¹⁵N or ¹³C, could allow for the study of target engagement and metabolic fate using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These NMR-based probes can provide real-time information on molecular interactions and reactions within biological systems. nih.gov The development of such diverse probes from the this compound framework will be instrumental in elucidating complex biological pathways and validating new drug targets.
| Probe Type | Principle of Operation | Application in Mechanistic Studies |
| Fluorescent Probes | A fluorophore attached to the piperidinol scaffold emits light upon binding to a biological target. nih.govnih.gov | Visualizing the location and density of receptors (e.g., σ receptors) in cells and tissues using confocal microscopy. nih.gov |
| Isotopically Labeled Probes (NMR) | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into the piperidinol structure allows for detection by NMR spectroscopy. nih.gov | Real-time monitoring of ligand-protein binding events and enzymatic reactions in solution. nih.gov |
| Affinity-Based Probes | The piperidinol core provides specific binding to a target, while an attached reactive group can covalently label the target for identification. | Identifying unknown protein targets (target deconvolution) and mapping binding sites. |
| PET Ligands | Incorporation of a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) allows for non-invasive imaging of target distribution in vivo using Positron Emission Tomography (PET). | Quantifying receptor density in the brain and other organs for diagnostic purposes and drug development. |
Q & A
Q. How can researchers address low molecular ion intensity in GC-MS spectra of this compound derivatives?
Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound-based compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
